![molecular formula C17H24Cl2N2O4S B8460320 tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate](/img/structure/B8460320.png)
tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate
概述
描述
tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(3,4-dichlorophenylsulfonyl)piperidin-4-yl)methylcarbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including sulfonylation and carbamation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The piperidine ring and the phenyl group can undergo substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学研究应用
tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl (1-(3,4-dichlorophenylsulfonyl)piperidin-4-yl)methylcarbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also play a role in binding to biological targets, affecting various pathways within cells .
相似化合物的比较
Similar Compounds
Tert-butyl-4-hydroxypiperidine-1-carboxylate: A precursor in the synthesis of the compound.
4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Another piperidine derivative with different functional groups.
Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: A compound with a similar carbamate group but different aromatic substituents.
Uniqueness
The uniqueness of tert-butyl (1-(3,4-dichlorophenylsulfonyl)piperidin-4-yl)methylcarbamate lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
属性
分子式 |
C17H24Cl2N2O4S |
|---|---|
分子量 |
423.4 g/mol |
IUPAC 名称 |
tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C17H24Cl2N2O4S/c1-17(2,3)25-16(22)20-11-12-6-8-21(9-7-12)26(23,24)13-4-5-14(18)15(19)10-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,20,22) |
InChI 键 |
OYJZPBMDEWMNPH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
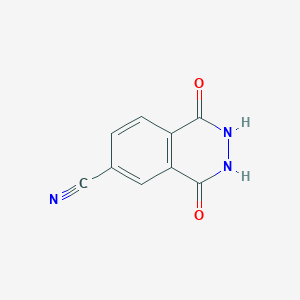
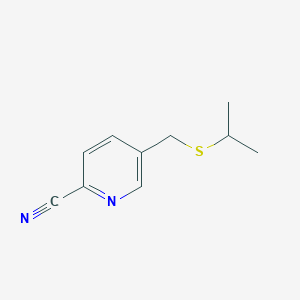
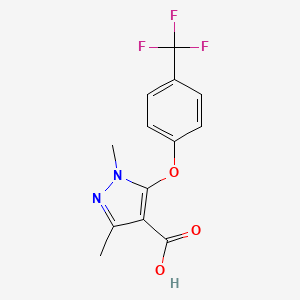
![tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8460257.png)
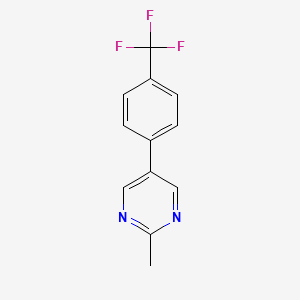

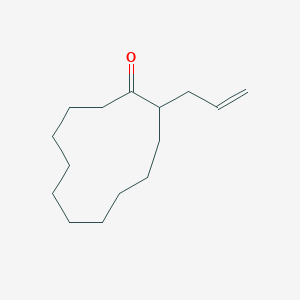
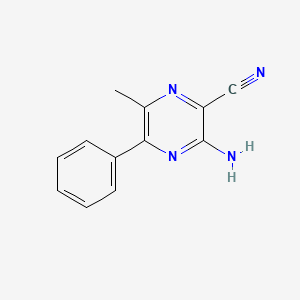
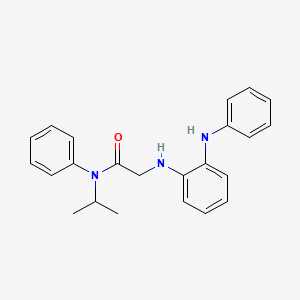
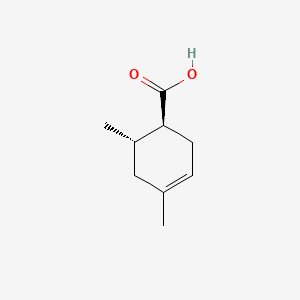
![(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate](/img/structure/B8460293.png)

![1,3-Bis[2-(2-methoxyethoxy)ethoxy]-2-(2-methoxyethoxy)propane](/img/structure/B8460313.png)
![3-Methoxy-6,7-dihydro-5H-cyclohepta[c]pyridin-8(9H)-one](/img/structure/B8460331.png)
